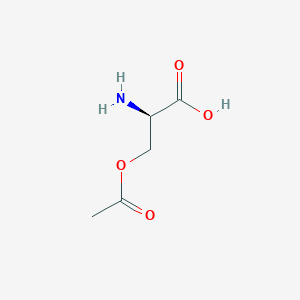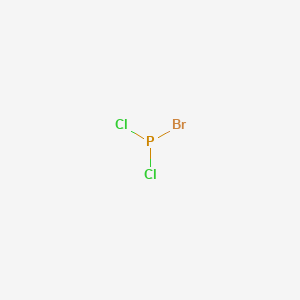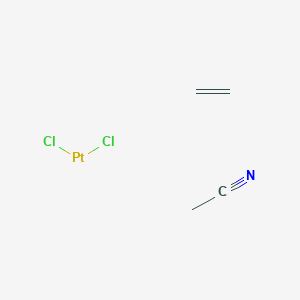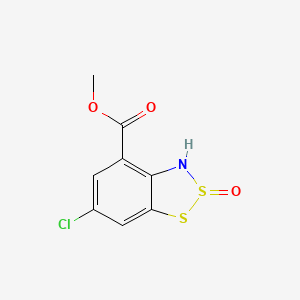
2-hydroxy-4-oxocyclobutene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid is a unique organic compound characterized by its four-membered cyclobutene ring with a hydroxyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrolysis of the corresponding ester using an acidic medium, such as a 2.8 M solution of hydrochloric acid in acetic acid with low water content . This method ensures the formation of the desired carboxylic acid with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis of esters or other suitable precursors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-4-oxocyclobutene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-4-hydroxycyclobutene-1-carboxylic acid.
Substitution: Formation of 2-chloro-4-oxocyclobutene-1-carboxylic acid or similar derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and carbonyl functional group arrangement but differ in their ring structure.
Alpha hydroxycarboxylic acids: These compounds have a hydroxyl group adjacent to the carboxylic acid group, similar to 2-hydroxy-4-oxocyclobutene-1-carboxylic acid.
Uniqueness
This compound is unique due to its four-membered cyclobutene ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C5H4O4 |
|---|---|
Peso molecular |
128.08 g/mol |
Nombre IUPAC |
2-hydroxy-4-oxocyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-2-1-3(7)4(2)5(8)9/h6H,1H2,(H,8,9) |
Clave InChI |
OBQWRBLRZDXOLQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C1=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)


![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)

![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)


